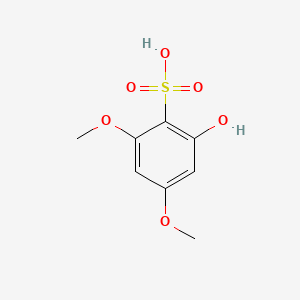
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7F3O It is characterized by the presence of a methoxy group (-OCH3) and a trifluoropropynyl group (-C≡C-CF3) attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-methoxybenzene (anisole) and 3,3,3-trifluoropropyne.
Industrial Production: Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The triple bond in the trifluoropropynyl group can be reduced to a double or single bond using hydrogenation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.
Applications De Recherche Scientifique
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropynyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic profile .
Comparaison Avec Des Composés Similaires
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be compared with similar compounds such as:
1-Methoxy-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: Similar structure but with the trifluoropropynyl group at the para position.
1-Methoxy-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: Similar structure but with the trifluoropropynyl group at the meta position.
(Trifluoroprop-1-yn-1-yl)benzene: Lacks the methoxy group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
130654-80-7 |
|---|---|
Formule moléculaire |
C10H7F3O |
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
1-methoxy-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H7F3O/c1-14-9-5-3-2-4-8(9)6-7-10(11,12)13/h2-5H,1H3 |
Clé InChI |
UWQMLMGTPHLGSW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C#CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)








